molecular formula C15H11Br2FO B1532410 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one CAS No. 898761-78-9

1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one

Cat. No. B1532410
M. Wt: 386.05 g/mol
InChI Key: OXCQHVBLVXKOQP-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one” is a chemical compound that may have potential applications in organic synthesis .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H12BrFO and a molecular weight of 307.16 . The predicted boiling point is 375.1±27.0 °C and the predicted density is 1.376±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one has been utilized in various synthetic and structural analysis studies. For instance, it serves as an intermediate in the synthesis of complex molecules with potential biological activity. An example of such synthesis involves the preparation of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is synthesized via a two-step reaction sequence starting from a bromo-fluoropropane derivative, highlighting its utility in radiochemical applications (R. Klok et al., 2006).

Furthermore, the structural properties and quantum chemical analyses of similar bromophenyl-fluorophenyl compounds have been extensively studied using various spectroscopic techniques and density functional theory (DFT). These studies contribute to understanding the molecular geometry, electronic properties, and potential reactivity of such compounds (V. M. Bhumannavar, 2021).

Crystallography and Material Science

In crystallography and material science, the compound and its derivatives have been subjects of investigation to understand their crystal structures and intermolecular interactions. For example, the molecular structure of a similar compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was successfully synthesized and crystallized, with its physical properties characterized by NMR and UV-Vis spectroscopic methods. The crystal packing was determined via single-crystal X-ray diffraction method, providing insights into the molecular arrangement and potential applications in material science (M. F. Zaini et al., 2018).

Chemical Reactions and Mechanistic Studies

Compounds with bromo and fluoro substituents have also been explored in mechanistic studies and chemical reactions. For instance, the bromo and fluoro groups facilitate certain chemical transformations, such as nucleophilic substitutions, which are fundamental in organic synthesis. Studies involving such reactions contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (R. Houghton et al., 1980).

Future Directions

The future directions of this compound are not specified in the search results .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCQHVBLVXKOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192901
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one

CAS RN

898761-78-9
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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